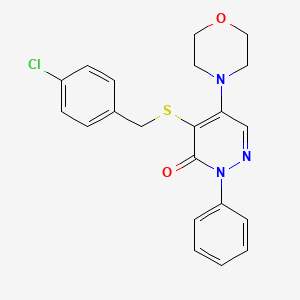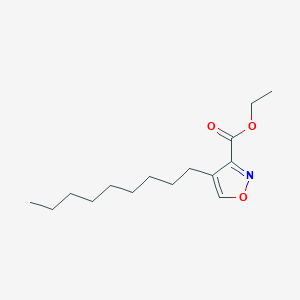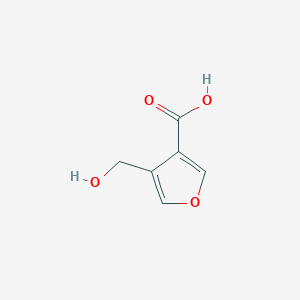
4-(Hydroxymethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)furan-3-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 3-position. Its unique structure imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)furan-3-carboxylic acid typically involves the oxidation of 4-(hydroxymethyl)furan. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material and the relatively mild reaction conditions required. The use of catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) can enhance the efficiency and selectivity of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid, resulting in the formation of furan-3,4-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, yielding 4-(hydroxymethyl)furan-3-methanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), vanadium pentoxide (V2O5), molybdenum trioxide (MoO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for the development of biosensors.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of biodegradable plastics, resins, and coatings.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(Hydroxymethyl)furan-3-carboxylic acid can be compared with other furan derivatives such as:
Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group at the 5-position and an aldehyde group at the 2-position.
Furan-3,4-dicarboxylic acid: Contains two carboxylic acid groups at the 3- and 4-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
88550-24-7 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
4-(hydroxymethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9) |
InChI-Schlüssel |
ZQOHZOYHFHPRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CO1)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
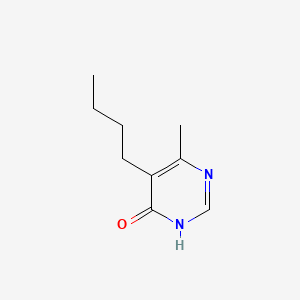
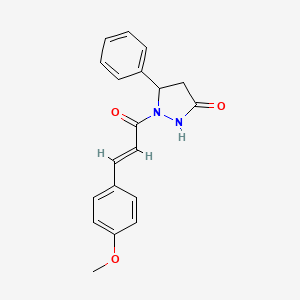
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

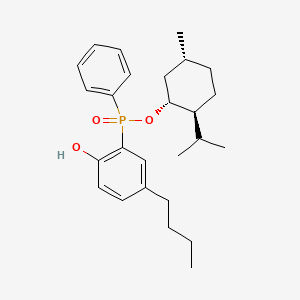

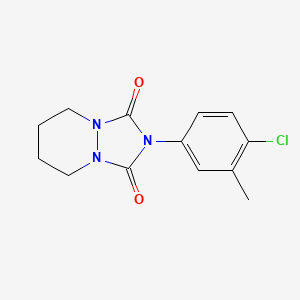

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
methanone](/img/structure/B12908153.png)
